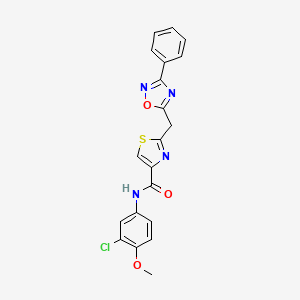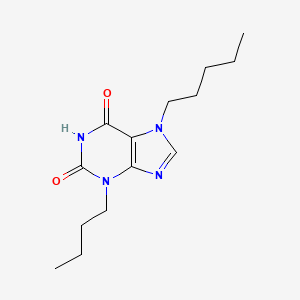
3-butyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-butyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione” is a chemical compound with the molecular formula C14H22N4O2 . It is a derivative of purine, which is a heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of “3-butyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione” consists of a purine core, which is a bicyclic molecule made up of a pyrimidine ring fused to an imidazole ring . It has butyl and pentyl substituents at the 3 and 7 positions, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-butyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione” include a molecular weight of 278.35 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
PUFA and Cardiovascular Health
PUFAs, particularly those from the n-3 family, have been extensively studied for their beneficial effects on cardiovascular health. These fatty acids are known to prevent arrhythmic deaths and sudden cardiac death, which are major health concerns globally. The mechanism behind their protective effect involves the modulation of cardiac arrhythmias through dietary intake, highlighting the importance of n-3 PUFAs in clinical prevention and the potential research application of related compounds in understanding cardiovascular diseases (A. Leaf et al., 2003).
Environmental Presence and Impact of Heterocyclic Compounds
Research into parabens, which are esters of para-hydroxybenzoic acid often containing heterocyclic structures, sheds light on the environmental presence, fate, and behavior of similar compounds. These studies highlight the ubiquity of such chemicals in aquatic environments and their potential endocrine-disrupting effects, indicating the importance of understanding the environmental pathways and impacts of synthetic heterocyclic compounds (Camille Haman et al., 2015).
Advances in Heterocyclic Compound Applications
Significant progress has been made in the synthesis, characterization, and applications of heterocyclic compounds, particularly in the development of new materials and pharmaceuticals. These compounds are integral in the design of bioactive molecules for treating various diseases, including malaria, cancer, and autoimmune disorders. The structural diversity and substitution patterns of nitrogen heterocycles among U.S. FDA-approved pharmaceuticals emphasize the critical role of such compounds in drug development and therapeutic interventions (Edon Vitaku et al., 2014).
Zukünftige Richtungen
The future directions for research on “3-butyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione” and similar compounds could involve exploring their potential biological activities and applications. This could include investigating their interactions with various biological targets and their potential use in the treatment of diseases .
Eigenschaften
IUPAC Name |
3-butyl-7-pentylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-3-5-7-8-17-10-15-12-11(17)13(19)16-14(20)18(12)9-6-4-2/h10H,3-9H2,1-2H3,(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNXWJAUNGLEEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=NC2=C1C(=O)NC(=O)N2CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

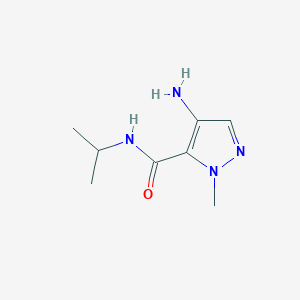
![2-benzamido-N-(2,6-difluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2879230.png)
![4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2879231.png)
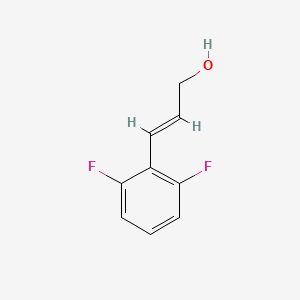
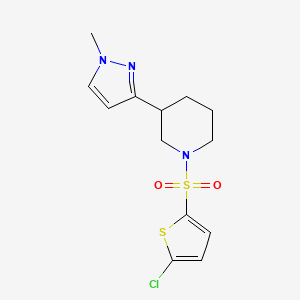
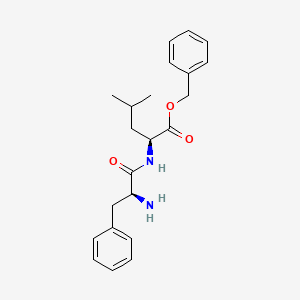
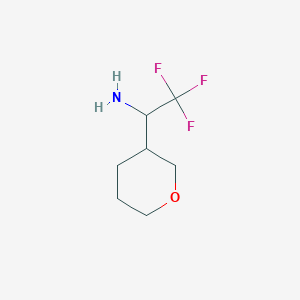
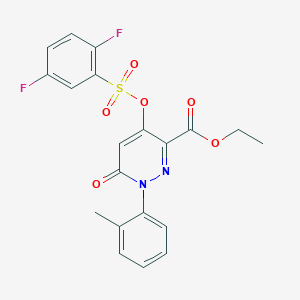
![N-[(1-benzyl-3-phenylpyrazol-4-yl)methyl]-2-chloropyridine-4-carboxamide](/img/structure/B2879238.png)
![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]quinoline](/img/structure/B2879240.png)
![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2879242.png)
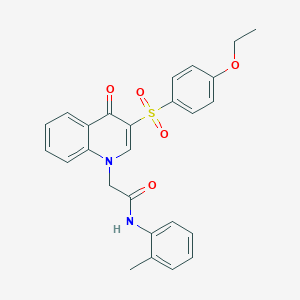
![2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde](/img/structure/B2879248.png)
